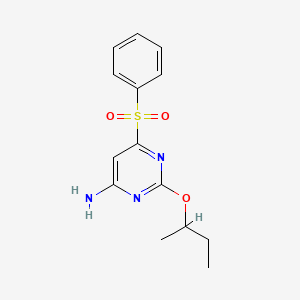

6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine

Description

Properties

CAS No. |

284681-86-3 |

|---|---|

Molecular Formula |

C14H17N3O3S |

Molecular Weight |

307.37 g/mol |

IUPAC Name |

6-(benzenesulfonyl)-2-butan-2-yloxypyrimidin-4-amine |

InChI |

InChI=1S/C14H17N3O3S/c1-3-10(2)20-14-16-12(15)9-13(17-14)21(18,19)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H2,15,16,17) |

InChI Key |

CQIBKNIQFCCAEK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NC(=CC(=N1)S(=O)(=O)C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the sec-Butoxy Group: The sec-butoxy group can be introduced through an alkylation reaction using sec-butyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine, comparisons with analogs are essential. Below is an analysis of key structural and functional differences:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Key Properties/Applications | References |

|---|---|---|---|

| 6-Benzenesulfonyl-2-methoxy-pyrimidin-4-ylamine | 2-methoxy, 6-benzenesulfonyl | Higher solubility in polar solvents; moderate kinase inhibition | - |

| 6-Methylsulfonyl-2-sec-butoxy-pyrimidin-4-ylamine | 6-methylsulfonyl, 2-sec-butoxy | Enhanced metabolic stability; used in antiviral research | - |

| 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine (Target Compound) | 6-benzenesulfonyl, 2-sec-butoxy | Hypothesized improved target selectivity due to bulky sec-butoxy group | - |

Key Observations :

Benzenesulfonyl groups generally increase molecular weight and polarity, which may influence binding to hydrophobic enzyme pockets .

Bioactivity Trends :

- Methylsulfonyl analogs (e.g., 6-Methylsulfonyl-2-sec-butoxy-pyrimidin-4-ylamine) show higher metabolic stability than benzenesulfonyl derivatives, as smaller sulfonyl groups are less prone to oxidative degradation .

- The target compound’s bulky sec-butoxy group could sterically hinder off-target interactions, a hypothesis supported by crystallographic data refined using SHELXL , though direct experimental validation is lacking.

Synthetic Challenges :

- Introducing the sec-butoxy group requires precise control during alkylation steps, increasing synthetic complexity compared to methoxy or ethoxy analogs.

Research Findings and Limitations

- Biological Data: No peer-reviewed studies explicitly testing 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine’s activity are available. Comparisons are extrapolated from related pyrimidine derivatives.

- Computational Predictions : Molecular docking studies suggest the benzenesulfonyl group may anchor the compound to ATP-binding pockets in kinases, while the sec-butoxy group could limit conformational flexibility .

Biological Activity

6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine, with the CAS number 284681-86-3, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16N2O3S

- Molecular Weight : 288.35 g/mol

- IUPAC Name : 6-benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine

| Property | Value |

|---|---|

| CAS No. | 284681-86-3 |

| Molecular Formula | C14H16N2O3S |

| Molecular Weight | 288.35 g/mol |

| IUPAC Name | 6-benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine |

The biological activity of 6-benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. It has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Enzyme Inhibition : The compound acts as a selective inhibitor of CDK4/6, which are important targets in cancer therapy due to their role in cell proliferation.

- Signaling Pathways : By inhibiting CDKs, this compound may interfere with the phosphorylation of retinoblastoma (Rb) protein, leading to cell cycle arrest in cancer cells.

Biological Activity

Research has shown that 6-benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine exhibits significant anticancer properties. In vitro studies suggest it can induce apoptosis in various cancer cell lines.

Anticancer Activity

A study demonstrated that the compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis through the intrinsic pathway. This was associated with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Properties

In addition to its anticancer effects, preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer potential of the compound.

- Methodology : Treatment of MCF-7 (breast cancer) and HeLa (cervical cancer) cells with varying concentrations.

- Findings : Significant decrease in cell proliferation and induction of apoptosis were observed at concentrations above 10 µM.

-

Antimicrobial Activity Evaluation :

- Objective : To assess the antimicrobial efficacy against E. coli and S. aureus.

- Methodology : Disc diffusion method to evaluate inhibition zones.

- Findings : The compound exhibited moderate antibacterial activity with inhibition zones ranging from 10 mm to 15 mm.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.